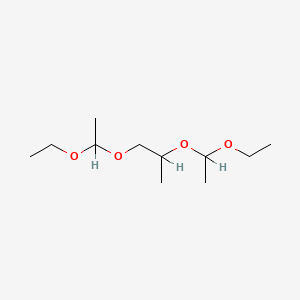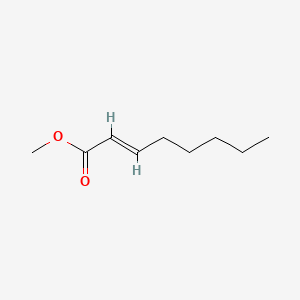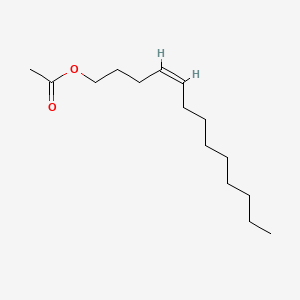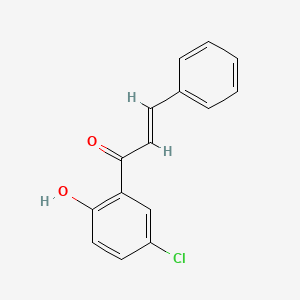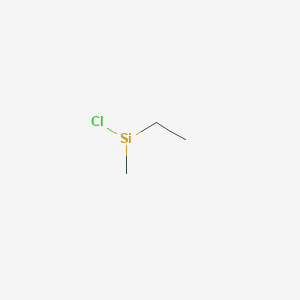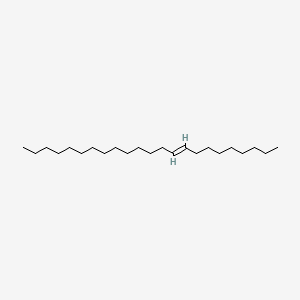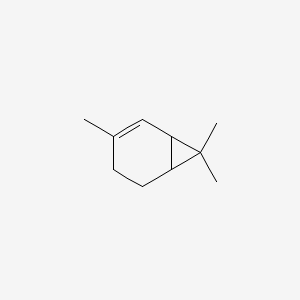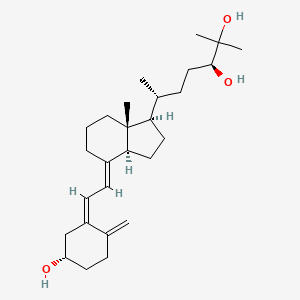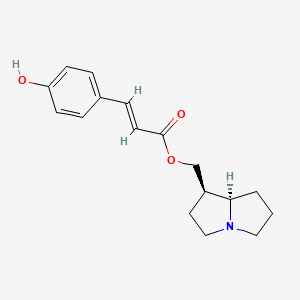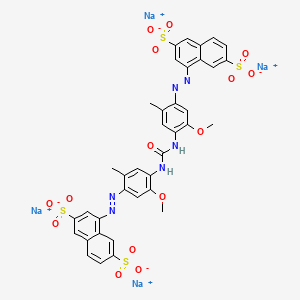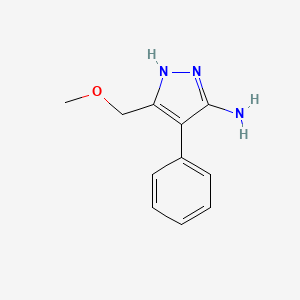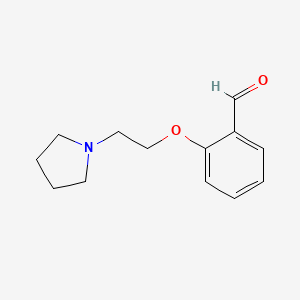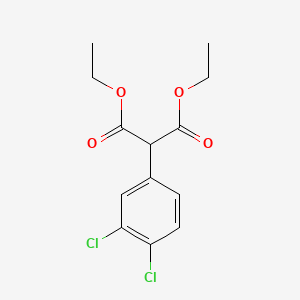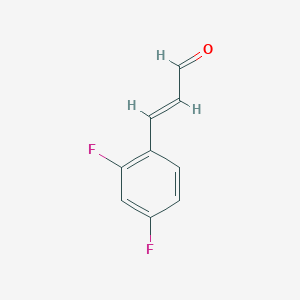
2,4-Difluorocinnamaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluorocinnamaldehyde is an organic compound with the molecular formula C₉H₆F₂O. It is a derivative of cinnamaldehyde, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. Industrial processes often optimize reaction conditions to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions: 2,4-Difluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-difluorocinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-difluorocinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Difluorocinnamic acid.
Reduction: 2,4-Difluorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
科学研究应用
2,4-Difluorocinnamaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2,4-difluorocinnamaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable compound in medicinal chemistry .
相似化合物的比较
2,6-Difluorocinnamaldehyde: Another fluorinated derivative of cinnamaldehyde with fluorine atoms at the 2 and 6 positions.
2,4-Dichlorocinnamaldehyde: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.
Comparison:
属性
CAS 编号 |
883107-63-9 |
|---|---|
分子式 |
C9H6F2O |
分子量 |
168.14 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |
InChI 键 |
XVVKESKJTRIKLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=CC=O |
手性 SMILES |
C1=CC(=C(C=C1F)F)/C=C/C=O |
规范 SMILES |
C1=CC(=C(C=C1F)F)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)
